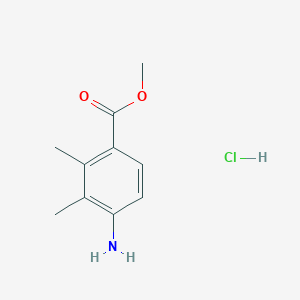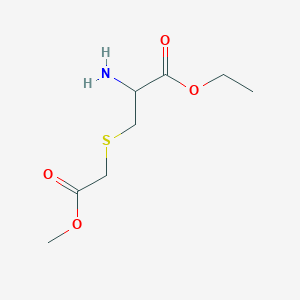
1-Bromo-3-chloro-2-(methoxymethoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-chloro-2-(methoxymethoxy)propane is an organic compound that belongs to the class of halogenated ethers This compound is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(methoxymethoxy)propane can be synthesized through several methods. One common approach involves the halogenation of 2-(methoxymethoxy)propane. This process typically includes the following steps:
Starting Material Preparation: Begin with 2-(methoxymethoxy)propane, which can be synthesized from propane-1,2-diol and methoxymethyl chloride.
Halogenation: The compound is then subjected to bromination and chlorination. Bromination can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). Chlorination can be performed using chlorine gas (Cl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for the addition of halogenating agents and real-time monitoring of reaction parameters is common to ensure safety and efficiency.
化学反应分析
Types of Reactions: 1-Bromo-3-chloro-2-(methoxymethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-chloro-2-(methoxymethoxy)propene.
Oxidation: Corresponding alcohols or carboxylic acids.
Reduction: Hydrocarbons like propane derivatives.
科学研究应用
1-Bromo-3-chloro-2-(methoxymethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 1-Bromo-3-chloro-2-(methoxymethoxy)propane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the compound undergoes a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halogen atom.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-halogen bond is the primary target, with the nucleophile attacking the electrophilic carbon center.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen.
相似化合物的比较
1-Bromo-3-chloro-2-(methoxymethoxy)propane can be compared with other halogenated ethers such as:
1-Bromo-2-chloroethane: Similar in having both bromine and chlorine atoms but lacks the methoxymethoxy group.
1-Chloro-3-bromo-2-propanol: Contains both halogens and a hydroxyl group instead of the methoxymethoxy group.
2-Bromo-3-chloropropane: Similar halogenation pattern but lacks the ether functionality.
Uniqueness: The presence of both bromine and chlorine atoms along with the methoxymethoxy group makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike
属性
分子式 |
C5H10BrClO2 |
|---|---|
分子量 |
217.49 g/mol |
IUPAC 名称 |
1-bromo-3-chloro-2-(methoxymethoxy)propane |
InChI |
InChI=1S/C5H10BrClO2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3 |
InChI 键 |
HPVNOGJSONQOIO-UHFFFAOYSA-N |
规范 SMILES |
COCOC(CCl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
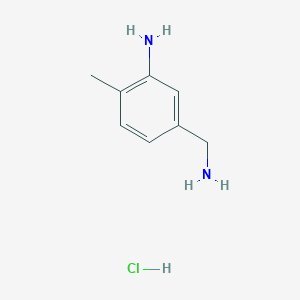

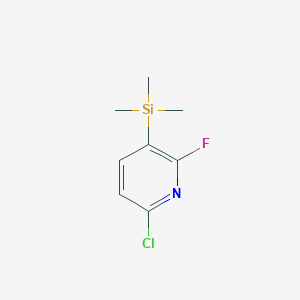

![3-[(Oxolan-2-ylmethyl)amino]propanoic acid](/img/structure/B13511477.png)
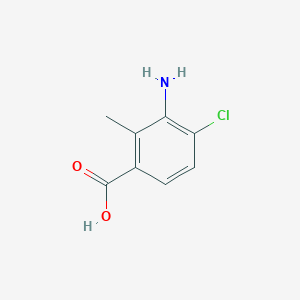
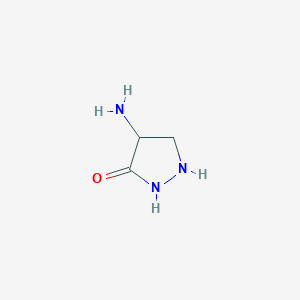

![rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)

